Diethyl 2,2'-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate
CAS No.: 910893-50-4
Cat. No.: VC16918960
Molecular Formula: C33H30O4
Molecular Weight: 490.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 910893-50-4 |
|---|---|
| Molecular Formula | C33H30O4 |
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | ethyl 2-[7-(2-ethoxycarbonylphenyl)-9,9-dimethylfluoren-2-yl]benzoate |
| Standard InChI | InChI=1S/C33H30O4/c1-5-36-31(34)27-13-9-7-11-23(27)21-15-17-25-26-18-16-22(20-30(26)33(3,4)29(25)19-21)24-12-8-10-14-28(24)32(35)37-6-2/h7-20H,5-6H2,1-4H3 |
| Standard InChI Key | ASIIORPVHZMRES-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)C4=C(C3(C)C)C=C(C=C4)C5=CC=CC=C5C(=O)OCC |
Introduction
Chemical Structure and Molecular Properties
The core structure of diethyl 2,2'-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate consists of a fluorene moiety—a bicyclic system comprising two benzene rings fused via a five-membered ring. The 9-position is substituted with two methyl groups, enhancing steric hindrance and influencing solubility, while the 2,7-positions are functionalized with diethyl benzoate groups. These ester substituents introduce electron-withdrawing effects, modulating the compound’s electronic properties and π-conjugation extent .
Table 1: Comparative Molecular Properties of Fluorene Derivatives
Synthesis and Functionalization Strategies
The synthesis of diethyl 2,2'-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate likely involves sequential cross-coupling and esterification steps, drawing parallels to methodologies used for analogous fluorene boronate esters .
Cross-Coupling Reactions
Suzuki-Miyaura coupling is a cornerstone for constructing symmetrical 2,7-disubstituted fluorenes. For example, 9,9-diethylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester undergoes coupling with aryl halides to yield diaryl-substituted products . Adapting this approach, the target compound could be synthesized via coupling of 9,9-dimethylfluorene-2,7-diboronic acid pinacol ester with diethyl 2-bromobenzoate under palladium catalysis.
Esterification and Post-Functionalization
Ester groups are typically introduced via nucleophilic acyl substitution. Reaction of 2,7-dibromo-9,9-dimethylfluorene with potassium benzoate in the presence of a copper catalyst, followed by ethylation with iodoethane, represents a plausible route. Alternatively, direct esterification of 2,7-dicarboxy-9,9-dimethylfluorene with ethanol under acidic conditions could yield the diethyl ester .
Electronic and Optical Properties
Fluorene derivatives are prized for their tunable optoelectronic properties. The diethyl benzoate substituents in this compound likely red-shift absorption and emission spectra compared to alkyl-substituted analogs due to extended π-conjugation and electron-withdrawing effects. In analogous systems, such as 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol ester), absorption maxima occur near 380 nm with photoluminescence quantum yields exceeding 80% . Computational modeling (e.g., DFT) predicts that the ester groups in diethyl 2,2'-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate would lower the HOMO-LUMO gap by ~0.3 eV relative to alkyl-substituted fluorenes, enhancing charge transport properties.
Applications in Materials Science
Organic Semiconductors
The planar fluorene core and electron-deficient ester groups make this compound a candidate for n-type semiconducting materials. Blending with p-type polymers (e.g., P3HT) could yield bulk heterojunction solar cells with improved electron mobility. Comparable boronate esters have been utilized in polymer solar cells achieving power conversion efficiencies >8% .
Liquid Crystals and Self-Assembly
The rigid fluorene backbone and directional ester groups may promote liquid crystalline behavior. In related compounds, hydrogen bonding between ester carbonyls and alkyl chains facilitates supramolecular assembly into columnar mesophases . Such properties are exploitable in organic light-emitting diodes (OLEDs) for enhanced charge injection.
Challenges and Future Directions
Despite its potential, the compound’s synthesis faces hurdles, including low yields in cross-coupling steps and purification difficulties due to steric bulk. Future research should explore:
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Alternative Catalysts: Employing Buchwald-Hartwig amination or direct C-H activation to streamline synthesis.
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Derivatization: Hydrolysis of ester groups to carboxylic acids for coordination chemistry or polymer grafting.
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Device Integration: Testing in prototype OLEDs or field-effect transistors to benchmark performance against established materials.
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